2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-20-14-6-4-3-5-12(14)15(19)16-11-7-10(9-17)13(18)8-11/h3-6,10-11,13,17-18H,2,7-9H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBDNPYPXFBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC(C(C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Ethoxybenzoic Acid Derivatives
Synthesis of 2-Ethoxybenzoic Acid
2-Ethoxybenzoic acid is typically synthesized via O-alkylation of salicylic acid with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃). Alternative routes involve Fries rearrangement of ethoxy-substituted phenyl esters, though this method is less common due to lower regioselectivity.
Reaction Conditions:
Activation of 2-Ethoxybenzoic Acid
Activation to reactive intermediates is essential for efficient amide coupling:
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to 2-ethoxybenzoyl chloride. This method is highly efficient but requires anhydrous conditions.
Procedure :
- Add SOCl₂ (1.2 equiv) dropwise to 2-ethoxybenzoic acid in dry dichloromethane (DCM).
- Reflux at 40°C for 2 hours.
- Remove excess SOCl₂ under reduced pressure.
Mixed Carbonate Approach
Using ethyl chloroformate and N-methylmorpholine generates a reactive mixed carbonate, which reacts efficiently with amines.
Synthesis of 3-Hydroxy-4-(Hydroxymethyl)cyclopentylamine
Cyclopentane Functionalization
The cyclopentylamine backbone is synthesized via:
Amide Bond Formation Strategies
Direct Coupling Using Carbodiimides
Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).
Procedure :
- Combine 2-ethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DCM.
- Add cyclopentylamine (1.1 equiv) and stir at 25°C for 12 hours.
- Quench with aqueous NaHCO₃ and extract with DCM.
Acid Chloride Route
- React 2-ethoxybenzoyl chloride (1.0 equiv) with cyclopentylamine (1.2 equiv) in THF.
- Add triethylamine (2.0 equiv) as a base.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Protection-Deprotection Approach
Hydroxyl Group Protection
- Protecting Groups : Acetyl (Ac), tert-butyldimethylsilyl (TBDMS).
- Procedure : Treat cyclopentylamine with acetic anhydride (for Ac) or TBDMS-Cl (for silyl ethers) in pyridine.
Deprotection Post-Amide Formation
Optimization and Challenges
Solvent and Temperature Effects
Stereochemical Considerations
Racemization at the cyclopentylamine’s stereocenter is minimized by:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| EDC/HOBt Coupling | 65–75 | 90–95 | Mild conditions, no racemization | Requires excess reagents |
| Acid Chloride | 80–85 | 95–98 | High efficiency | Anhydrous conditions needed |
| Protection-Deprotection | 70–78 | 85–90 | Controls side reactions | Additional synthetic steps |
Industrial-Scale Considerations
Patents highlight the use of continuous flow reactors for acid chloride generation, reducing reaction times by 50%. Scalable purification via crystallization in isopropanol achieves >98% purity with minimal losses.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of hydroxy and hydroxymethyl groups allows for hydrogen bonding interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several benzamide derivatives and cyclopentyl-containing molecules. Key analogues include:
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Substituent Effects : The ethoxy group in the target compound increases steric bulk and lipophilicity compared to 2-hydroxy or 2-methyl substituents in analogues . However, the hydroxyl and hydroxymethyl groups on the cyclopentyl ring counterbalance this by enhancing hydrophilicity.
- Cyclopentyl Modifications: The trifluoromethyl-phenoxy substituent in the compound from introduces strong electron-withdrawing effects, which are absent in the target compound’s hydroxyl/hydroxymethyl system .
Physicochemical Properties
Table 2: Property Comparison
Analysis :
- The target compound’s hydroxymethyl group improves aqueous solubility compared to analogues with purely aromatic or alkyl substituents (e.g., 2-methyl or trifluoromethyl groups) .
Q & A
Basic Research Questions
Q. What are the key functional groups in 2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide, and how do they influence reactivity?
- The compound contains an amide core (critical for hydrogen bonding and biological interactions), ethoxy (electron-donating group affecting electronic properties), and hydroxy/hydroxymethyl cyclopentyl substituents (enhancing solubility and stereochemical complexity). These groups dictate reactivity in nucleophilic acyl substitution and hydrogen-bond-mediated interactions with enzymes or receptors .
Q. How can the synthesis of this compound be optimized for yield and purity?
- Key steps include:
- Amide bond formation : Use coupling reagents like EDC/HOBt under anhydrous conditions.
- Cyclopentyl derivatization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) to prevent side reactions .
- Purification : Employ gradient elution via reversed-phase HPLC or silica gel chromatography to isolate the product .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- FT-IR to validate amide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. How does the compound’s solubility vary under different experimental conditions?
- Solubility is pH-dependent due to ionizable hydroxyl groups. It is soluble in polar aprotic solvents (e.g., DMSO) at neutral pH but precipitates in acidic conditions. Pre-formulation studies using co-solvents like PEG-400 can enhance aqueous solubility .
Advanced Research Questions
Q. What methodologies are used to analyze its interaction with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to target proteins.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of interactions.
- Molecular docking simulations : Predict binding modes using software like AutoDock Vina, guided by crystallographic data of homologous targets .
Q. How do structural modifications (e.g., substituent changes) alter biological activity?
- Comparative studies show:
- Electron-withdrawing groups (e.g., fluorine at position 3) enhance antimicrobial activity by increasing membrane permeability.
- Methoxy vs. ethoxy substitutions on the benzamide core modulate selectivity for cytochrome P450 isoforms, as shown in SAR tables .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response profiling : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Orthogonal assays : Confirm enzyme inhibition using fluorogenic substrates alongside radiometric assays to rule out false positives .
Q. How can in silico methods predict pharmacokinetic properties?
- ADMET prediction tools (e.g., SwissADME): Estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
- Molecular dynamics simulations : Assess stability in biological membranes using GROMACS, incorporating lipid bilayer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
